

Application Notes and Protocols for Forced Degradation Studies of Cefotaxime Sodium

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Compound of Interest

Compound Name: 3-Desacetyl Cefotaxime lactone

Cat. No.: B15560126

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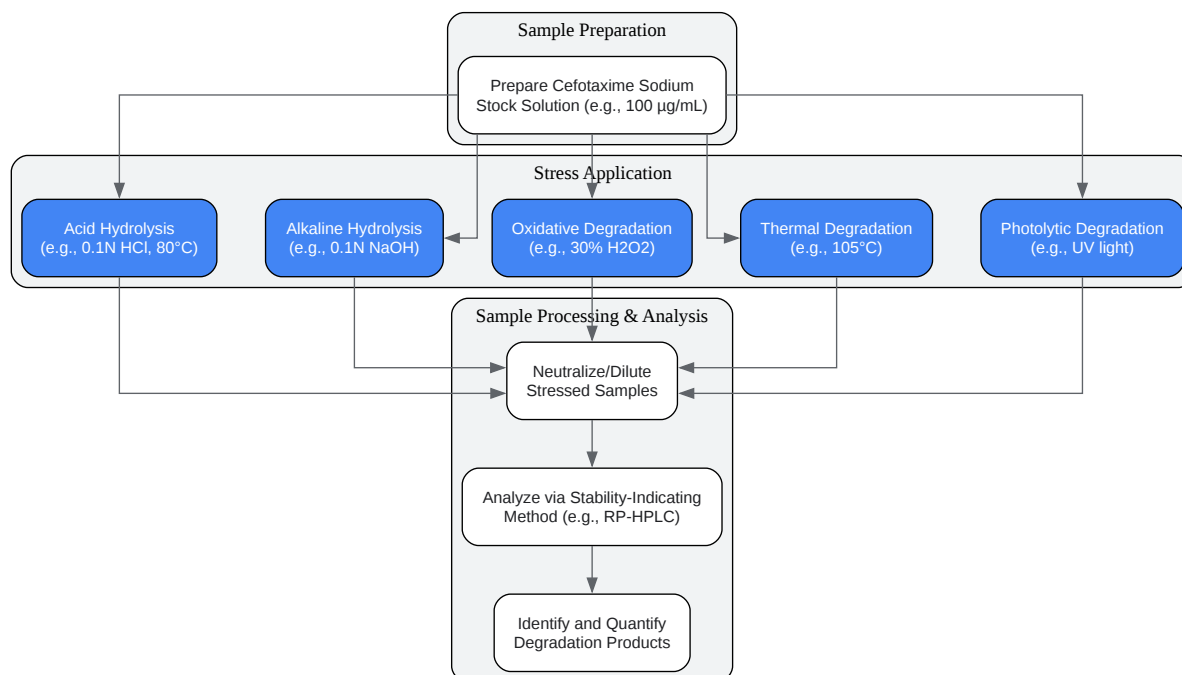
Introduction

Forced degradation, or stress testing, is a critical component in the development of drug substances and drug products. It involves subjecting the drug to a variety of exaggerated conditions to accelerate its degradation. The resulting data is indispensable for developing stability-indicating analytical methods, elucidating degradation pathways, and understanding the intrinsic stability of the molecule. Cefotaxime sodium, a third-generation cephalosporin antibiotic, is susceptible to degradation under conditions of hydrolysis, oxidation, and photolysis.[1] This document provides detailed protocols for conducting forced degradation studies on cefotaxime sodium and for analyzing the resulting degradation products.

The primary degradation pathways for cefotaxime sodium in aqueous solution involve two main reactions: the cleavage of the β -lactam nucleus and the de-esterification at the C-3 position.[2] [3] In strongly acidic or alkaline environments, these hydrolysis reactions are catalyzed by hydrogen or hydroxide ions, respectively.[2][3] The optimal stability for cefotaxime sodium in aqueous solution is observed in the pH range of 4.3 to 6.5.[3][4][5][6]

Experimental Workflow for Forced Degradation Studies

The general workflow for performing a forced degradation study is outlined below. This process ensures that the drug is appropriately stressed and that the resulting samples are suitable for analysis to identify and quantify any degradation products.



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Caption: General workflow for forced degradation studies of Cefotaxime Sodium.

Forced Degradation Experimental Protocols

The following protocols are based on methodologies reported in the scientific literature.

Researchers should adapt these protocols based on their specific requirements and analytical

instrumentation.

Acidic Hydrolysis

- Objective: To evaluate the degradation of cefotaxime sodium under acidic conditions.
- Protocol:
 - Prepare a stock solution of cefotaxime sodium at a concentration of 100 µg/mL in water.
 - To 5 mL of the stock solution, add 5 mL of 0.1N hydrochloric acid (HCl).
 - Heat the solution in a water bath at 80°C for 6 hours.[\[7\]](#)
 - After the specified time, cool the solution to room temperature.
 - Neutralize the solution by adding 5 mL of 0.1N sodium hydroxide (NaOH).[\[7\]](#)
 - Dilute the neutralized solution to a suitable concentration (e.g., 1 µg/mL) with the mobile phase and analyze by HPLC.[\[7\]](#)

Alkaline Hydrolysis

- Objective: To assess the stability of cefotaxime sodium under basic conditions.
- Protocol:
 - Prepare a stock solution of cefotaxime sodium (e.g., 50 µg/mL) in water.
 - Subject the solution to alkaline conditions using a suitable concentration of sodium hydroxide (e.g., 0.1N NaOH).
 - Monitor the degradation at specific time intervals (e.g., 0, 30, 60, 120 minutes).[\[8\]](#)
 - At each time point, withdraw an aliquot, neutralize it with an equivalent concentration of hydrochloric acid.
 - Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

Oxidative Degradation

- Objective: To investigate the degradation of cefotaxime sodium in the presence of an oxidizing agent.
- Protocol:
 - Prepare a stock solution of cefotaxime sodium at a concentration of 100 µg/mL.[\[7\]](#)
 - To 5 mL of the stock solution, add 5 mL of 30% hydrogen peroxide (H₂O₂).[\[7\]](#)
 - Keep the solution at room temperature for 24 hours.[\[7\]](#)
 - After 24 hours, dilute the sample to a final concentration of 1 µg/mL with the mobile phase and inject it into the HPLC system.[\[7\]](#)

Thermal Degradation

- Objective: To evaluate the effect of high temperature on the stability of cefotaxime sodium.
- Protocol:
 - Prepare a stock solution of cefotaxime sodium (e.g., 50 µg/mL) in water.
 - For degradation in solution, heat the sample at 105°C for 5 minutes, followed by cooling.[\[7\]](#)
 - For solid-state degradation, place the cefotaxime sodium powder in a controlled temperature and humidity chamber (e.g., 45°C / 75% RH) and withdraw samples at various time points (e.g., 2 hours, 24 hours).[\[9\]](#)[\[10\]](#)
 - Dissolve the solid samples or dilute the solution samples with the mobile phase to a suitable concentration for analysis.

Summary of Degradation Conditions and Results

The stability of cefotaxime sodium varies significantly under different stress conditions. The table below summarizes typical conditions and observations.

Stress Condition	Reagent / Condition Details	Temperature	Duration	Observations
Acidic	0.1N HCl	80°C	6 hours	Significant degradation observed. [7]
Alkaline	0.1N NaOH	Room Temp.	Variable	Rapid degradation occurs.
Oxidative	30% H ₂ O ₂	Room Temp.	24 hours	Degradation is induced. [7]
Thermal (Solution)	100mg/mL in water	45°C	2 hours	Maintained adequate stability. [9] [10]
Thermal (Solution)	100mg/mL in water	25°C	24 hours	Maintained adequate stability. [9] [10]
Thermal (Solution)	100mg/mL in water	5°C	5 days	Maintained adequate stability. [9] [10]
Photolytic	UV Light	Room Temp.	Variable	Cefotaxime sodium is susceptible to degradation under UV light. [1]

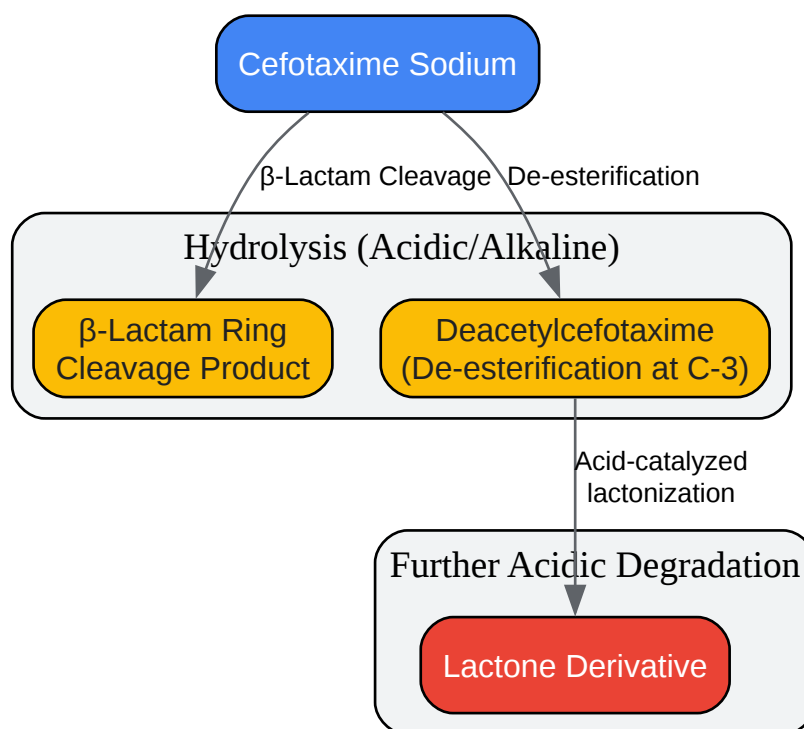
Analytical Methodology

A validated, stability-indicating chromatographic method is essential to separate the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography (UFLC) are commonly employed for this purpose.

Parameter	Method 1 (UFLC)[8]	Method 2 (RP-HPLC)[7]
Column	Kromasil C18 (250 x 4.6mm, 5µm)	Venusil XBP C8 (250 x 4.6mm, 5µm)
Mobile Phase	1% Formic acid in Methanol:Acetonitrile (80:20 v/v)	Binary combination of Buffer A and B (15:65)
Flow Rate	1 mL/min	0.8 mL/min
Detection	PDA Detector at 260 nm	UV Detector at 235 nm
Injection Volume	Not Specified	20 µL
Oven Temperature	Not Specified	23-26°C
Retention Time	2.20 min	Not Specified

Cefotaxime Sodium Degradation Pathways

The degradation of cefotaxime sodium primarily proceeds through hydrolysis, leading to the cleavage of the β -lactam ring and deacetylation of the side chain at the C-3 position. In highly acidic conditions, the deacetylated derivative can further convert to a lactone.[2]



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Caption: Primary degradation pathways of Cefotaxime Sodium under stress.

Conclusion

The protocols and data presented provide a comprehensive framework for conducting forced degradation studies on cefotaxime sodium. These studies are fundamental for ensuring the quality, safety, and efficacy of pharmaceutical products by establishing a robust stability-indicating method and understanding the potential degradation products that may form during the product's shelf life. The choice of stress conditions and analytical methods should be justified and tailored to the specific drug product and its intended storage conditions.

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